![molecular formula C20H19IN2O2S B15111140 4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene](/img/structure/B15111140.png)
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is an organic compound with the molecular formula C20H19IN2O2S and a molecular weight of 478.3465 g/mol . This compound is characterized by the presence of an iodine atom, a naphthyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis routes, including nitration, conversion from nitro to amine, and bromination .
Analyse Des Réactions Chimiques
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogens (e.g., Cl2, Br2), acids (e.g., H2SO4), and bases (e.g., NaHCO3).
Applications De Recherche Scientifique
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is used in a variety of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom and sulfonyl group play crucial roles in its reactivity and interaction with other molecules . The pathways involved include the formation of cationic intermediates and subsequent substitution reactions .
Comparaison Avec Des Composés Similaires
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene can be compared with other similar compounds, such as:
4-Iodo-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene: Similar structure but with a pyridyl group instead of a naphthyl group.
4-Iodopyrazole: Contains an iodine atom and a pyrazole ring, used in different research applications.
Indole Derivatives: Compounds with an indole nucleus, showing diverse biological activities.
These comparisons highlight
Propriétés
Formule moléculaire |
C20H19IN2O2S |
|---|---|
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
1-(4-iodophenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C20H19IN2O2S/c21-17-8-10-18(11-9-17)26(24,25)23-14-12-22(13-15-23)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
Clé InChI |
CEQNAMSZRCTOIV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B15111074.png)
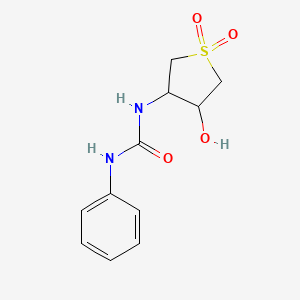
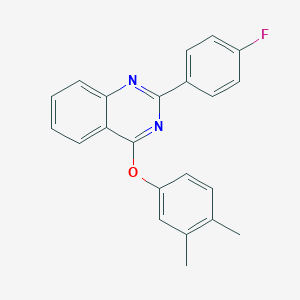
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111094.png)
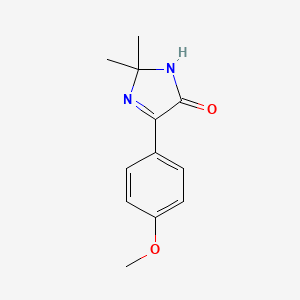
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B15111099.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
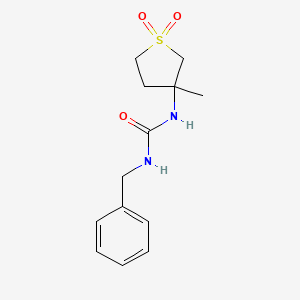
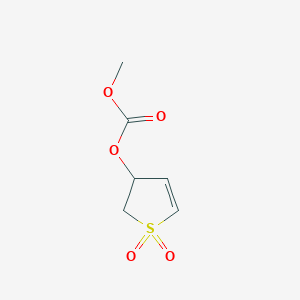
![7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111127.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111133.png)
